![molecular formula C14H20N2O3S B4850672 ethyl {3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate](/img/structure/B4850672.png)
ethyl {3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate
Descripción general
Descripción
Ethyl {3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate is a synthetic compound that belongs to the class of thienopyridine derivatives. It is a potent inhibitor of platelet aggregation and has been extensively studied for its potential use in the treatment of cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of ethyl {3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate involves the inhibition of the platelet P2Y12 receptor, which is involved in the activation of platelets and the formation of blood clots. By inhibiting this receptor, ethyl {3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate prevents platelet aggregation and reduces the risk of thrombotic events.
Biochemical and Physiological Effects
In addition to its antiplatelet effects, ethyl {3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate has been shown to have anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes, which may contribute to its cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl {3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate is its potent antiplatelet activity, which makes it a promising candidate for the prevention of thrombotic events. However, its use in lab experiments is limited by its relatively low solubility in aqueous solutions, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of ethyl {3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate. One area of focus is the development of more potent and selective P2Y12 receptor inhibitors, which may have improved efficacy and safety profiles. Another area of focus is the investigation of the anti-inflammatory and antioxidant properties of ethyl {3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate, which may have broader applications in the prevention and treatment of cardiovascular diseases. Finally, the development of novel drug delivery systems may improve the solubility and bioavailability of ethyl {3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate, making it a more viable candidate for clinical use.
Aplicaciones Científicas De Investigación
Ethyl {3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate has been extensively studied for its potential use in the treatment of cardiovascular diseases. It is a potent inhibitor of platelet aggregation, which makes it a promising candidate for the prevention of thrombotic events such as myocardial infarction and stroke. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its cardioprotective effects.
Propiedades
IUPAC Name |
ethyl N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-4-10-8(3)20-13(16-14(18)19-5-2)11(10)12(17)15-9-6-7-9/h9H,4-7H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBLXNFCTHCZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2CC2)NC(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isopropyl 4-[(methoxycarbonyl)amino]benzoate](/img/structure/B4850591.png)
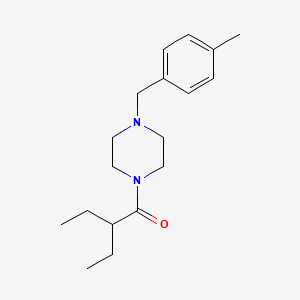
![2-(butylthio)-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4850598.png)
![ethyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4850608.png)
![5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4850612.png)
![(3-isopropoxyphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone](/img/structure/B4850617.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B4850620.png)
![6,6-dimethyl-2-[(4-nitrobenzyl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4850633.png)
![2-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B4850640.png)
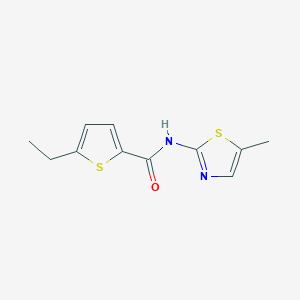
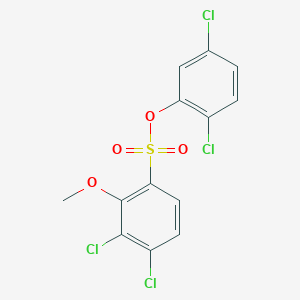
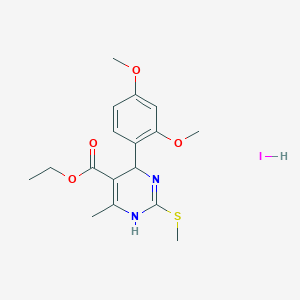
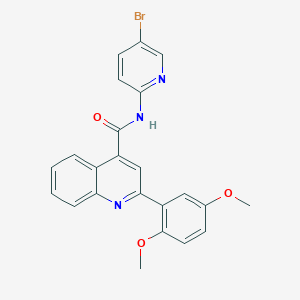
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4850686.png)